Methyl trifluoromethanesulfonate

Description

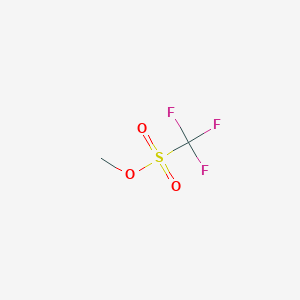

Structure

3D Structure

Properties

IUPAC Name |

methyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3F3O3S/c1-8-9(6,7)2(3,4)5/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDBPQYVWXNSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F3O3S | |

| Record name | METHYL TRIFLUOROMETHANE SULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049272 | |

| Record name | Methyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl trifluoromethane sulfonate is a brown liquid. Insoluble in water. (NTP, 1992) This material is a very reactive methylating agent, also known as methyl triflate., Brown liquid; [CAMEO] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | METHYL TRIFLUOROMETHANE SULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl trifluoromethanesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15549 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

201 to 210 °F at 760 mmHg (NTP, 1992) | |

| Record name | METHYL TRIFLUOROMETHANE SULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

101 °F (NTP, 1992) | |

| Record name | METHYL TRIFLUOROMETHANE SULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (NTP, 1992) | |

| Record name | METHYL TRIFLUOROMETHANE SULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.45 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | METHYL TRIFLUOROMETHANE SULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

333-27-7, 207556-12-5 | |

| Record name | METHYL TRIFLUOROMETHANE SULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20703 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl triflate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl triflate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl trifluoromethanesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl trifluoromethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 207556-12-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL TRIFLUOROMETHANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B25Z22EPV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the chemical properties of methyl trifluoromethanesulfonate?

For Researchers, Scientists, and Drug Development Professionals

Methyl trifluoromethanesulfonate (B1224126), commonly known as methyl triflate (MeOTf), is a powerful and versatile methylating agent extensively utilized in organic synthesis. Its high reactivity, attributed to the exceptional leaving group ability of the triflate anion, renders it effective for the methylation of a wide array of nucleophiles, including those that are weakly reactive. This guide provides an in-depth overview of its chemical properties, synthesis, purification, and detailed experimental protocols for its application in key chemical transformations.

Chemical and Physical Properties

Methyl triflate is a colorless liquid that is highly reactive and requires careful handling. It is sensitive to moisture and heat.[1][2] Key physical and chemical properties are summarized in the tables below.

Table 1: Physical Properties of Methyl Trifluoromethanesulfonate

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₃F₃O₃S | [3] |

| Molecular Weight | 164.10 g/mol | [3] |

| Appearance | Colorless to yellow/brown liquid | [1][4] |

| Boiling Point | 94-99 °C (lit.) | [5] |

| Melting Point | -64 °C | [3] |

| Density | 1.45 g/mL at 25 °C (lit.) | [5] |

| Refractive Index | n20/D 1.326 (lit.) | [5] |

| Flash Point | 38 °C (100.4 °F) - closed cup | [6] |

| Solubility | Insoluble in water, hydrolyzes. Soluble in many organic solvents. | [3][4][7] |

Table 2: Safety and Hazard Information

| Hazard | Description | Reference(s) |

| GHS Pictograms | Flammable, Corrosive, Toxic | [3] |

| Hazard Statements | H226: Flammable liquid and vapor.H301+H311: Toxic if swallowed or in contact with skin.H314: Causes severe skin burns and eye damage.H330: Fatal if inhaled. | [8] |

| Precautionary Statements | P210, P233, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338 | [6] |

| Toxicity | Extremely hazardous. Destructive to tissues of mucous membranes, upper respiratory tract, eyes, and skin. Inhalation may be fatal. | [1] |

Reactivity

Methyl triflate is a potent electrophilic methylating agent, significantly more reactive than traditional reagents like methyl iodide or dimethyl sulfate (B86663).[3] This high reactivity allows for the methylation of a broad spectrum of functional groups, including weakly nucleophilic substrates such as amides, aldehydes, and nitriles.[3]

Upon contact with water, methyl triflate readily hydrolyzes to form triflic acid and methanol.[3] It reacts exothermically with acids to produce heat, alcohols, and acids.[4][7] Strong oxidizing acids can lead to vigorous, potentially ignitable reactions.[4][7] Mixing with alkali metals or hydrides generates flammable hydrogen gas.[4][7]

Experimental Protocols

Caution: Methyl trifluoromethanesulfonate is extremely toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All glassware must be thoroughly dried before use as the reagent is moisture-sensitive.

Synthesis of Methyl Trifluoromethanesulfonate

While commercially available, methyl triflate can be synthesized in the laboratory. A high-yielding method involves the reaction of trifluoromethanesulfonic anhydride (B1165640) with trimethyl orthoformate.

Reaction: (CF₃SO₂)₂O + HC(OCH₃)₃ → CF₃SO₃CH₃ + HCOOCH₃ + CF₃SO₃H

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and an argon inlet, place trifluoromethanesulfonic anhydride (8.47 g, 30 mmol).

-

Cool the flask in an ice bath.

-

Slowly add trimethyl orthoformate (3.18 g, 30 mmol) dropwise to the cooled anhydride.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to 25 °C.

-

Monitor the reaction progress by NMR spectroscopy (the reaction is typically complete within 15 minutes).

-

Upon completion, the product is purified by vacuum distillation to yield methyl trifluoromethanesulfonate as a colorless liquid (9.74 g, 99% yield).[9]

Purification

Crude methyl triflate can be purified by vacuum distillation.[9] For the purification of the related trifluoromethanesulfonic anhydride, residual acid can be removed by treatment with phosphorus pentoxide followed by vacuum distillation.[5] A similar approach can be considered for methyl triflate if acidic impurities are present.

N-Methylation of a Quinocarcin (B1679961) Precursor

This protocol details the N-methylation of a secondary amine in the synthesis of a precursor to the antitumor antibiotic (-)-Quinocarcin.[10]

Materials:

-

Quinocarcin precursor (secondary amine)

-

Methyl trifluoromethanesulfonate (MeOTf)

-

Proton Sponge® (1,8-Bis(dimethylamino)naphthalene)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve the quinocarcin precursor (1.0 equivalent) and Proton Sponge® (1.5 equivalents) in anhydrous dichloromethane.[10]

-

Cool the solution to 0 °C in an ice bath.[10]

-

Add methyl trifluoromethanesulfonate (1.5 equivalents) dropwise via syringe over 5-10 minutes.[10]

-

Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.[10]

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.[10]

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (3x).[10]

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[10]

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.[10]

O-Methylation of Alcohols (Catalytic)

Methyl triflate can be used catalytically for the nucleophilic substitution of alcohols. This protocol provides a general procedure.

Materials:

-

Alcohol

-

Nucleophile

-

Methyl trifluoromethanesulfonate (20 mol%)

-

Anhydrous nitromethane (B149229)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 equiv) and the nucleophile (1.2 equiv).

-

Add anhydrous nitromethane and stir until all solids are dissolved.

-

Carefully add methyl trifluoromethanesulfonate (20 mol%) to the reaction mixture.

-

Stir the reaction at the desired temperature (e.g., room temperature or 60 °C) for 2-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Methylation of Pyridine (B92270) Derivatives

This protocol describes the methylation of a substituted pyridine.

Procedure:

-

In a dry, single-necked flask equipped with a magnetic stir bar and under an argon atmosphere, add the pyridine derivative (e.g., ethyl 5-hydroxynicotinate, 4.44 g, 26.6 mmol, 1.0 equiv).[11]

-

Add anhydrous dichloromethane (100 mL) via syringe, resulting in a white suspension.[11]

-

Add methyl trifluoromethanesulfonate (3.00 mL, 26.5 mmol, 1.0 equiv) in one portion via syringe. An exothermic reaction occurs, and the solution turns yellow.[11]

-

Stir the mixture for 4 hours at 23 °C. A white solid will precipitate.[11]

-

Monitor the reaction by TLC.[11]

-

Upon completion, add pentane (B18724) (50 mL) and cool the flask in an ice bath for 30 minutes.[11]

-

Filter the suspension through a sintered glass funnel, wash the precipitate with pentane (50 mL), and dry the solid under high vacuum.[11]

Applications in Drug Development and Research

Methyl triflate's potent methylating ability makes it a valuable tool in drug discovery and development. It is frequently employed for the late-stage functionalization of complex molecules to explore structure-activity relationships. Its ability to methylate heteroatoms is crucial in the synthesis of many pharmaceutical compounds and natural products.[10] Furthermore, radiolabeled [¹¹C]methyl triflate is a key reagent in positron emission tomography (PET) imaging studies, enabling the synthesis of radiotracers for in vivo imaging.

Conclusion

Methyl trifluoromethanesulfonate is a highly effective and versatile reagent for methylation in organic synthesis. Its strong electrophilicity allows for the methylation of a wide range of functional groups under relatively mild conditions. However, its high reactivity is accompanied by significant toxicity and hazards, necessitating strict adherence to safety protocols. The detailed experimental procedures provided in this guide offer a starting point for researchers to safely and effectively utilize this powerful synthetic tool in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN104262376A - TMSOTf (trimethylsilyl trifluoromethanesulfonate) purifying method - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Open Flask: Magic Methyl Effect [openflask.blogspot.com]

- 7. Methyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]

- 8. eurekaselect.com [eurekaselect.com]

- 9. CN106008282A - Method for synthesizing trifluoromethanesulfonate - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of Methyl Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Methyl trifluoromethanesulfonate (B1224126), commonly known as methyl triflate (MeOTf), is a powerful and versatile methylating agent extensively utilized in organic synthesis. Its high reactivity, attributed to the exceptional leaving group ability of the triflate anion, renders it effective for the methylation of a wide range of nucleophiles, including those that are weakly reactive. This guide provides a comprehensive overview of the synthesis of methyl trifluoromethanesulfonate, detailing various methodologies, reaction mechanisms, and experimental protocols. Furthermore, it delves into the mechanistic aspects of its key reactions, offering valuable insights for professionals in research and drug development.

Synthesis of Methyl Trifluoromethanesulfonate

Several synthetic routes have been developed for the preparation of methyl trifluoromethanesulfonate, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Comparative Summary of Synthesis Methods

| Starting Materials | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |

| Trifluoromethanesulfonic anhydride (B1165640), Trimethyl orthoformate | - | Neat | Ice bath, then 25 °C | 99% | [1] |

| Silver(I) trifluoromethanesulfonate, Methyl iodide | - | - | 200 °C (gas-phase) | High | |

| Trifluoromethanesulfonic acid, Dimethyl sulfate | - | - | High Temperature | - | [2] |

| Trifluoromethanesulfonic anhydride, Methanol | Pyridine | Dichloromethane | -78 °C to room temperature | - | |

| Trifluoromethanesulfonic anhydride, Dimethyl carbonate | - | - | - | Good | |

| Trifluoromethanesulfonic acid, Dimethyl carbonate | Thionyl chloride | Neat | Room temperature, then 60-80°C | - | [3] |

Synthesis Reaction Mechanisms

The formation of methyl trifluoromethanesulfonate from various precursors involves distinct mechanistic pathways. Understanding these mechanisms is crucial for optimizing reaction conditions and maximizing yields.

1. From Trifluoromethanesulfonic Anhydride and Trimethyl Orthoformate:

This highly efficient method proceeds through the reaction of triflic anhydride with trimethyl orthoformate. The reaction is believed to involve the electrophilic attack of the anhydride on the orthoformate, leading to the formation of methyl triflate and methyl formate (B1220265) as a byproduct.

Caption: Synthesis of MeOTf from triflic anhydride and trimethyl orthoformate.

2. From Silver(I) Trifluoromethanesulfonate and Methyl Iodide:

This method relies on a simple salt metathesis reaction. The reaction is typically performed at elevated temperatures in the gas phase, particularly for the synthesis of radiolabeled [¹¹C]methyl triflate.

Caption: Synthesis of MeOTf from silver triflate and methyl iodide.

3. From Trifluoromethanesulfonic Acid and Dimethyl Sulfate:

This straightforward method involves the methylation of triflic acid with dimethyl sulfate. The reaction mechanism is a classic example of an Sₙ2 reaction where the oxygen of the triflic acid acts as the nucleophile.

Caption: Synthesis of MeOTf from triflic acid and dimethyl sulfate.

Key Reaction Mechanisms of Methyl Trifluoromethanesulfonate

Methyl triflate is a potent electrophile, and its reactions are dominated by nucleophilic substitution, primarily through an Sₙ2 mechanism. The exceptional stability of the triflate anion makes it an excellent leaving group, thus facilitating the transfer of the methyl group to a wide variety of nucleophiles.

Sₙ2 Methylation Reaction

The general mechanism for the methylation of a nucleophile (Nu:) with methyl triflate involves a backside attack of the nucleophile on the methyl group, leading to an inversion of configuration if the carbon were chiral.

Caption: General Sₙ2 reaction mechanism of methyl triflate.

Cationic Polymerization Initiation

Methyl triflate can act as an initiator for cationic polymerization of various monomers, such as alkenes and lactones. The initiation step involves the methylation of the monomer, generating a carbocationic species that propagates the polymerization.

Caption: Initiation of cationic polymerization by methyl triflate.

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis of methyl trifluoromethanesulfonate. The following are representative protocols for some of the key synthetic methods.

Synthesis from Trifluoromethanesulfonic Anhydride and Trimethyl Orthoformate

Materials:

-

Trifluoromethanesulfonic anhydride (8.47 g, 30 mmol)

-

Trimethyl orthoformate (3.18 g, 30 mmol)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add trimethyl orthoformate to trifluoromethanesulfonic anhydride.[1]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to 25 °C.[1]

-

Monitor the reaction progress by NMR spectroscopy (the reaction is typically complete within 15 minutes).[1]

-

Upon completion, purify the methyl trifluoromethanesulfonate by vacuum distillation to obtain a colorless liquid (yield: 9.74 g, 99%).[1]

Synthesis from Silver(I) Trifluoromethanesulfonate and Methyl Iodide (Adapted for non-radiolabeled synthesis)

Materials:

-

Silver(I) trifluoromethanesulfonate

-

Methyl iodide

-

Tube furnace

-

Inert gas supply (e.g., Nitrogen)

-

Cold trap

Procedure:

-

Pack a quartz tube with silver(I) trifluoromethanesulfonate.

-

Place the tube in a furnace and heat to approximately 200 °C under a slow flow of inert gas.

-

Pass methyl iodide vapor through the heated tube using the inert gas as a carrier.

-

The product, methyl trifluoromethanesulfonate, will be carried out of the furnace with the gas stream.

-

Collect the product in a cold trap cooled with a suitable coolant (e.g., dry ice/acetone).

-

The collected product can be further purified by distillation if necessary.

Safety Precautions: Methyl trifluoromethanesulfonate is a highly toxic and corrosive substance. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. It is also moisture-sensitive and should be handled under anhydrous conditions.

This guide provides a foundational understanding of the synthesis and reaction mechanisms of methyl trifluoromethanesulfonate. For specific applications, further optimization of the described protocols may be necessary. Researchers are encouraged to consult the primary literature for more detailed and specialized procedures.

References

Methyl Trifluoromethanesulfonate: A Potent Methylating Agent for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl trifluoromethanesulfonate (B1224126), commonly referred to as methyl triflate (MeOTf), stands as a formidable methylating agent in the arsenal (B13267) of synthetic organic chemists. Its exceptional reactivity, driven by the superlative leaving group ability of the triflate anion, enables the methylation of a wide spectrum of nucleophiles, including those that are weakly reactive. This guide provides a comprehensive overview of methyl trifluoromethanesulfonate, detailing its reactivity, comparative efficacy, and practical application in key synthetic transformations.

Core Concepts: The Power of the Triflate Leaving Group

The remarkable strength of methyl trifluoromethanesulfonate as a methylating agent is fundamentally attributed to the trifluoromethanesulfonate (triflate) anion (CF₃SO₃⁻). The triflate anion is an exceptionally good leaving group due to the significant resonance stabilization of the negative charge across the three oxygen atoms and the strong inductive electron-withdrawing effect of the trifluoromethyl group. This inherent stability of the leaving group facilitates the SN2 (bimolecular nucleophilic substitution) reaction, making the methyl group of MeOTf highly susceptible to nucleophilic attack.

The reactivity of methylating agents is often compared, and methyl triflate consistently ranks as one of the most powerful. A generally accepted qualitative ranking places it significantly above traditional methylating agents like dimethyl sulfate (B86663) and methyl iodide.[1]

Quantitative Data on Methylating Strength

| Methylating Agent | Chemical Formula | Relative Reactivity | Notes |

| Trimethyloxonium tetrafluoroborate | (CH₃)₃O⁺BF₄⁻ | Strongest | Often considered one of the most powerful methylating agents. |

| Methyl trifluoromethanesulfonate (MeOTf) | CF₃SO₂OCH₃ | Very Strong | Approximately equivalent in reactivity to methyl fluorosulfonate.[1] |

| Methyl fluorosulfonate ("Magic Methyl") | FSO₂OCH₃ | Very Strong | Highly reactive and toxic. |

| Dimethyl sulfate | (CH₃)₂SO₄ | Strong | A commonly used and effective methylating agent, but less reactive than MeOTf.[1] |

| Methyl iodide | CH₃I | Moderate | A classic and widely used methylating agent, but significantly less reactive than MeOTf.[1] |

The enhanced reactivity of methyl triflate allows for the efficient methylation of a broad array of functional groups, including challenging, weakly nucleophilic substrates such as amides and nitriles.[1]

Experimental Protocols

The following sections provide detailed methodologies for key methylation reactions utilizing methyl trifluoromethanesulfonate. These protocols are adapted from peer-reviewed literature and serve as a guide for practical application.

N-Methylation of a Secondary Amine in Natural Product Synthesis

This protocol details the N-methylation of a complex secondary amine precursor in the total synthesis of (-)-Quinocarcin.[2]

Materials:

-

Quinocarcin (B1679961) precursor (secondary amine)

-

Methyl trifluoromethanesulfonate (MeOTf)

-

Proton Sponge® (1,8-Bis(dimethylamino)naphthalene)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvents for chromatography

Procedure:

-

Preparation of the Reaction Vessel: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a septum is placed under an inert atmosphere of argon or nitrogen.

-

Addition of Reactants: The quinocarcin precursor (1.0 equivalent) and Proton Sponge® (1.5 equivalents) are dissolved in anhydrous dichloromethane.

-

Addition of Methylating Agent: The solution is cooled to 0 °C in an ice bath. Methyl trifluoromethanesulfonate (1.5 equivalents) is added dropwise via syringe over a period of 5-10 minutes.

-

Reaction Monitoring: The reaction mixture is stirred at 0 °C, and the progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Quenching the Reaction: Upon completion, the reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution.

-

Work-up: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-methylated product.

O-Methylation of Alcohols

Methyl trifluoromethanesulfonate is also a highly effective reagent for the O-methylation of alcohols to form methyl ethers.

Materials:

-

Alcohol substrate

-

Methyl trifluoromethanesulfonate (MeOTf)

-

A non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine (B51100) or Proton Sponge®)

-

Anhydrous aprotic solvent (e.g., dichloromethane or nitromethane)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and the non-nucleophilic base (1.2 equivalents) in the anhydrous solvent.

-

Addition of MeOTf: Cool the solution to 0 °C and add methyl trifluoromethanesulfonate (1.1 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

-

Quenching: Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Work-up: Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: After filtration and concentration, purify the crude product by flash column chromatography.

C-Methylation of β-Keto Esters

Methyl triflate can be used for the C-methylation of enolates derived from β-dicarbonyl compounds, such as β-keto esters.

Materials:

-

β-keto ester (e.g., ethyl acetoacetate)

-

A strong, non-nucleophilic base (e.g., sodium hydride (NaH) or lithium diisopropylamide (LDA))

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether)

-

Methyl trifluoromethanesulfonate (MeOTf)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography

Procedure:

-

Enolate Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C and add the β-keto ester (1.0 equivalent) dropwise. Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.

-

Methylation: Cool the enolate solution back to 0 °C and add methyl trifluoromethanesulfonate (1.05 equivalents) dropwise.

-

Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Work-up: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the resulting crude product by flash column chromatography.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Safety and Handling

Methyl trifluoromethanesulfonate is a highly toxic, corrosive, and moisture-sensitive reagent. It should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is essential. Due to its sensitivity to moisture, it should be stored under an inert atmosphere and handled using anhydrous techniques. Upon contact with water, it hydrolyzes to form triflic acid and methanol.[1]

Conclusion

Methyl trifluoromethanesulfonate is unequivocally a strong and versatile methylating agent, finding critical applications in modern organic synthesis. Its high reactivity allows for the methylation of a diverse range of functional groups, often under mild conditions. While its handling requires stringent safety precautions, its efficacy in complex synthetic endeavors, particularly in the development of pharmaceuticals and natural products, solidifies its role as an indispensable tool for the discerning synthetic chemist.

References

Methyl Trifluoromethanesulfonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl trifluoromethanesulfonate (B1224126), commonly known as methyl triflate (MeOTf), is a powerful and versatile methylating agent widely employed in organic synthesis. Its high reactivity, attributed to the exceptional leaving group ability of the triflate anion, makes it a reagent of choice for the methylation of a broad spectrum of nucleophiles, including those that are weakly reactive. This technical guide provides an in-depth overview of methyl trifluoromethanesulfonate, encompassing its chemical and physical properties, synthesis, detailed experimental protocols for its application, and critical safety information.

Core Properties and Identification

Methyl trifluoromethanesulfonate is a colorless liquid with the chemical formula CF₃SO₂OCH₃. It is valued for its potency as a methylating agent, outperforming traditional reagents like methyl iodide and dimethyl sulfate (B86663) in many applications.[1]

| Identifier | Value |

| CAS Number | 333-27-7 |

| Molecular Weight | 164.10 g/mol |

Physicochemical Data

A summary of the key physical and chemical properties of methyl trifluoromethanesulfonate is presented below. These properties are critical for its handling, storage, and application in experimental setups.

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 95-100 °C |

| Melting Point | -64 °C |

| Density | 1.45 - 1.496 g/mL at 25 °C |

| Flash Point | 38 °C |

| Solubility | Hydrolyzes in water |

Synthesis of Methyl Trifluoromethanesulfonate

While commercially available, methyl trifluoromethanesulfonate can be synthesized in the laboratory. One highly efficient method involves the reaction of trifluoromethanesulfonic anhydride (B1165640) with trimethyl orthoformate.

Experimental Protocol: Synthesis from Trifluoromethanesulfonic Anhydride

This protocol describes a high-yield synthesis of methyl trifluoromethanesulfonate.

Materials:

-

Trifluoromethanesulfonic anhydride

-

Trimethyl orthoformate

-

Ice bath

-

Standard laboratory glassware for reaction under inert atmosphere and distillation

Procedure:

-

In a reaction vessel placed under an ice bath, slowly add trimethyl orthoformate (1.0 equivalent) to trifluoromethanesulfonic anhydride (1.0 equivalent).

-

After the addition is complete, the reaction mixture is allowed to warm to 25 °C.

-

The reaction is monitored for completion, which is typically achieved within 15 minutes.

-

The product, methyl trifluoromethanesulfonate, is then purified by vacuum distillation. This method has been reported to yield the product in 99% purity.[2]

Applications in Organic Synthesis: Experimental Protocols

Methyl trifluoromethanesulfonate is a cornerstone reagent for the introduction of methyl groups in the synthesis of complex molecules, including natural products and pharmaceutical intermediates.

N-Methylation in Natural Product Synthesis

The following protocol details the N-methylation of a precursor in the total synthesis of quinocarcinol (B1221972) methyl ester.

Materials:

-

Quinocarcin (B1679961) precursor (secondary amine)

-

Methyl trifluoromethanesulfonate (MeOTf)

-

Proton Sponge® (1,8-Bis(dimethylamino)naphthalene)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware and chromatography supplies

Procedure:

-

Under an inert atmosphere, dissolve the quinocarcin precursor (1.0 equivalent) and Proton Sponge® (1.5 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add methyl trifluoromethanesulfonate (1.5 equivalents) dropwise over 5-10 minutes.

-

Stir the reaction at 0 °C and monitor its progress using thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Perform a liquid-liquid extraction with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the N-methylated product.[3]

Catalysis of Nucleophilic Substitution

Methyl trifluoromethanesulfonate can also act as a catalyst for the nucleophilic substitution of alcohols.

General Protocol:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) and the nucleophile (1.2 equivalents) in an anhydrous solvent (e.g., nitromethane).

-

Carefully add methyl trifluoromethanesulfonate (e.g., 20 mol%) to the reaction mixture.

-

Stir the reaction at the desired temperature until completion, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate.

-

Purify the crude product by column chromatography.[4]

Application in Radiochemistry

[¹¹C]Methyl triflate is a crucial reagent in the field of positron emission tomography (PET) for the synthesis of ¹¹C-labeled radiotracers. The short half-life of carbon-11 (B1219553) (approximately 20.4 minutes) necessitates rapid and highly efficient radiolabeling reactions.

The general workflow involves the production of [¹¹C]methyl iodide from cyclotron-produced [¹¹C]CO₂, which is then passed over a heated column containing silver triflate to instantaneously form [¹¹C]methyl triflate. This highly reactive intermediate is then reacted with a suitable precursor to yield the desired PET tracer.

Safety and Handling

Methyl trifluoromethanesulfonate is a hazardous substance and must be handled with extreme caution in a well-ventilated chemical fume hood.

Hazards:

-

Toxicity: It is highly toxic if inhaled, swallowed, or in contact with skin.

-

Corrosivity: Causes severe skin burns and eye damage.

-

Flammability: It is a flammable liquid and vapor.

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials.

-

It is often recommended to store at 2-8 °C under an inert gas.

First Aid:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention.

-

Inhalation: Move the person to fresh air immediately and seek emergency medical assistance.

-

Ingestion: Do not induce vomiting. Give 2-4 cupfuls of milk or water if the person is conscious and alert. Seek immediate medical attention.

Always consult the Safety Data Sheet (SDS) before handling methyl trifluoromethanesulfonate.

References

Physical properties of methyl triflate (MeOTf).

An In-depth Technical Guide to the Physical Properties of Methyl Triflate (MeOTf)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of methyl trifluoromethanesulfonate (B1224126) (MeOTf), commonly known as methyl triflate. This powerful and versatile methylating agent is widely used in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. A thorough understanding of its physical characteristics is essential for its safe and effective handling, as well as for the design and optimization of synthetic routes.

Core Physical Properties

Methyl triflate is a colorless liquid under standard conditions.[1] It is known for its high reactivity as a methylating agent.[2] The following tables summarize the key quantitative physical properties of methyl triflate, providing a consolidated reference for laboratory and development work.

Table 1: General Physical Properties of Methyl Triflate

| Property | Value | Source(s) |

| Molecular Formula | C₂H₃F₃O₃S | [3] |

| Molecular Weight | 164.10 g/mol | [2][4] |

| Appearance | Colorless to light yellow or brown liquid | [2][3] |

Table 2: Quantitative Physical Properties of Methyl Triflate

| Property | Value | Temperature (°C) | Pressure (mmHg) | Source(s) |

| Boiling Point | 95 | 25 | 760 | [2] |

| 97 - 97.5 | Not Specified | 736 | [5] | |

| 98 - 99 | Not Specified | Atmospheric | [6] | |

| 99 | Not Specified | 760 | [2] | |

| 100 | Not Specified | 760 | [4] | |

| 201 - 210 °F (94 - 99 °C) | Not Specified | 760 | [3] | |

| Melting Point | -64 | Not Specified | Not Specified | [4] |

| -108 | Not Specified | Not Specified | [6] | |

| Density | 1.45 g/mL | 25 | Not Specified | [2] |

| 1.45 g/cm³ | 20 | Not Specified | ||

| 1.496 g/mL | Not Specified | Not Specified | [4][5] | |

| Refractive Index | 1.3238 | Not Specified | Not Specified | [5] |

| Solubility | Insoluble in water; Hydrolyzes | Not Specified | Not Specified | [3][4] |

| Soluble in Chloroform (Sparingly), Ethyl Acetate (Slightly) | Not Specified | Not Specified | [5] |

Experimental Protocols for Property Determination

Accurate determination of physical properties is critical for chemical process development and quality control. The following sections outline detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology: Distillation Method

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a small volume of methyl triflate and a few boiling chips into the round-bottom flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor in equilibrium with the liquid.

-

Pressure Correction: If the atmospheric pressure is not 760 mmHg, a correction may be necessary to report the normal boiling point.

Determination of Density

Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method

-

Apparatus: A pycnometer (a flask with a specific, accurately known volume), and an analytical balance.

-

Procedure: a. Weigh the clean, dry, and empty pycnometer. b. Fill the pycnometer with methyl triflate, ensuring no air bubbles are trapped. c. Place the stopper and wipe any excess liquid from the outside. d. Weigh the filled pycnometer. e. The mass of the methyl triflate is the difference between the filled and empty pycnometer weights. f. The density is calculated by dividing the mass of the methyl triflate by the known volume of the pycnometer.

-

Temperature Control: Ensure the measurement is performed at a constant, recorded temperature, as density is temperature-dependent.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance.

Methodology: Abbe Refractometer

-

Apparatus: An Abbe refractometer.

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: Apply a few drops of methyl triflate to the prism of the refractometer.

-

Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Reading: Read the refractive index from the instrument's scale.

-

Temperature Control: The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Methodology: Visual Titration

-

Apparatus: A series of test tubes, a graduated cylinder, a balance, and a vortex mixer or magnetic stirrer.

-

Procedure: a. In a test tube, add a known volume of the solvent (e.g., water, chloroform, ethyl acetate). b. Incrementally add small, known masses of methyl triflate to the solvent. c. After each addition, vigorously mix the contents until the solute dissolves completely. d. The point at which a small amount of methyl triflate no longer dissolves, even after prolonged mixing, indicates that the solution is saturated. e. The solubility is then expressed as the mass of solute per volume of solvent (e.g., g/100 mL).

-

Observation for Reactivity: When testing solubility in water, observe for signs of hydrolysis, such as the formation of a second phase or a change in temperature, as methyl triflate is known to react with water.[4]

Logical Relationships of Physical Properties

The physical properties of a compound are interconnected. The following diagram illustrates the logical flow and dependencies between these fundamental characteristics.

Safety and Handling Considerations

Methyl triflate is a reactive and corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is sensitive to heat and moisture and should be stored in a cool, dry place. Upon contact with water, it hydrolyzes to form triflic acid and methanol.[4]

References

- 1. lifechempharma.com [lifechempharma.com]

- 2. Methyl triflate | C2H3F3O3S | CID 9526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]

- 4. Methyl trifluoromethanesulfonate | 333-27-7 [chemicalbook.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. METHYL TRIFLUOROMETHANE SULFONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Methyl Trifluoromethanesulfonate: A Powerful and Versatile Catalyst in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl trifluoromethanesulfonate (B1224126), commonly known as methyl triflate (MeOTf), is a powerful and versatile reagent in organic synthesis. While traditionally recognized as a potent methylating agent, its role as a catalyst is increasingly appreciated in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] This technical guide provides a comprehensive overview of the applications of methyl trifluoromethanesulfonate as a catalyst in key organic transformations, including nucleophilic substitutions, Friedel-Crafts reactions, glycosylations, and esterifications. The guide details reaction mechanisms, provides experimental protocols, and presents quantitative data to facilitate the adoption of this efficient catalytic system in research and development settings.

Catalysis of Nucleophilic Substitution of Alcohols

Methyl triflate has emerged as an effective catalyst for the direct nucleophilic substitution of the hydroxyl group in a variety of alcohols, including benzylic, allylic, propargylic, and tertiary alcohols.[1][3] This method circumvents the need for pre-activation of the alcohol, offering a more atom-economical and streamlined synthetic route.[3] A wide range of uncharged nucleophiles, such as 1,3-dicarbonyl compounds, amides, alkynes, and indoles, can be successfully employed to form new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.[1][3]

Proposed Catalytic Cycle

The catalytic cycle of MeOTf in the nucleophilic substitution of alcohols involves the in-situ generation of trifluoromethanesulfonic acid (TfOH), a superacid. The proposed mechanism is as follows:

-

Methylation of Alcohol: MeOTf methylates the alcohol's hydroxyl group, forming a methoxy (B1213986) ether intermediate and generating TfOH.[1][3]

-

Protonation and Activation: The in-situ generated TfOH protonates the methoxy ether intermediate.[3]

-

Nucleophilic Attack: The activated intermediate undergoes nucleophilic attack by the nucleophile, leading to the formation of the desired product and methanol (B129727).[3]

-

Catalyst Regeneration: The generated methanol reacts with TfOH to regenerate the MeOTf catalyst, thus completing the catalytic cycle.[3]

References

Methyl Trifluoromethanesulfonate: A Technical Guide to Its Solubility in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of methyl trifluoromethanesulfonate (B1224126) (MeOTf), a powerful methylating agent, in a range of common organic solvents. Understanding its solubility is critical for its effective use in chemical synthesis, particularly in the pharmaceutical industry for the development of novel drug candidates. This document presents available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection.

Core Data Presentation: Solubility Summary

Precise quantitative solubility data for methyl trifluoromethanesulfonate in organic solvents is not extensively documented in publicly available literature. However, based on information from chemical databases and its use in various chemical reactions, a qualitative and inferred solubility profile has been compiled. It is crucial to note that methyl trifluoromethanesulfonate reacts exothermically with water and protic solvents, leading to hydrolysis.[1] Therefore, its use is primarily in anhydrous aprotic solvents.

| Solvent | Chemical Formula | Type | Solubility/Miscibility | Source |

| Water | H₂O | Protic | Insoluble / Reacts (Hydrolyzes) | [1][2][3] |

| Chloroform | CHCl₃ | Halogenated | Sparingly Soluble | [4][5] |

| Ethyl Acetate | CH₃COOCH₂CH₃ | Ester | Slightly Soluble | [4][5] |

| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | Halogenated | Soluble (Inferred from use as a reaction solvent) | [6][7] |

| Nitromethane | CH₃NO₂ | Nitroalkane | Soluble (Inferred from use as a reaction solvent) | [6] |

| Toluene | C₇H₈ | Aromatic Hydrocarbon | Soluble (Inferred from use as a reaction solvent) | [8] |

| Tetrahydrofuran (THF) | C₄H₈O | Ether | Partially Soluble (Inferred from use as a reaction solvent) | [8] |

| Diethyl Ether | (C₂H₅)₂O | Ether | Partially Soluble (Inferred from use as a reaction solvent) | [8] |

| Acetonitrile (ACN) | CH₃CN | Nitrile | Likely Soluble (Inferred from use in related applications) | [9][10] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Amide | Likely Soluble (Inferred from use in related applications) | [9][10] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Sulfoxide | Likely Soluble (Inferred from use as a cosolvent for derivatization) | [10] |

| Hexanes | C₆H₁₄ | Aliphatic Hydrocarbon | Insoluble (Inferred from use as an anti-solvent for precipitation) | [8] |

Experimental Protocols

For researchers needing to determine the precise solubility or miscibility of methyl trifluoromethanesulfonate in a specific solvent system, the following experimental protocols are provided as a general guideline. Extreme caution must be exercised when handling methyl trifluoromethanesulfonate due to its high toxicity and reactivity. [7] All manipulations should be performed in a certified fume hood with appropriate personal protective equipment.

Protocol 1: Determination of Liquid-Liquid Miscibility (Qualitative)

This protocol provides a straightforward method to visually assess whether methyl trifluoromethanesulfonate is miscible, partially miscible, or immiscible with a given organic solvent at a specific temperature.

Materials:

-

Methyl trifluoromethanesulfonate

-

Anhydrous organic solvent of interest

-

Dry glass test tubes with stoppers

-

Graduated pipettes or syringes

-

Vortex mixer (optional)

-

Constant temperature bath (optional)

-

Ensure all glassware is scrupulously dried to prevent hydrolysis of the methyl trifluoromethanesulfonate.

-

In a fume hood, add a defined volume (e.g., 2 mL) of the organic solvent to a dry test tube.

-

Carefully add an equal volume of methyl trifluoromethanesulfonate to the same test tube.

-

Stopper the test tube securely and shake vigorously for 10-20 seconds. A vortex mixer can be used for more thorough mixing.

-

Allow the mixture to stand and observe.

-

Miscible: A single, clear liquid phase is observed.

-

Immiscible: Two distinct liquid layers are visible.

-

Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.

-

-

For temperature-dependent studies, the test tube can be placed in a constant temperature bath and the observations repeated.

Protocol 2: Quantitative Determination of Solubility by Titration (for Partially Miscible Systems)

This method can be used to quantify the solubility of methyl trifluoromethanesulfonate in a solvent in which it is partially miscible. The principle involves titrating a two-phase system with a third component that is miscible with both, until a single phase is formed.

Materials:

-

Methyl trifluoromethanesulfonate

-

Anhydrous organic solvent of interest (Solvent A)

-

A third anhydrous organic solvent that is fully miscible with both methyl trifluoromethanesulfonate and Solvent A (e.g., dichloromethane or acetonitrile).

-

Burette

-

Stirred, jacketed reaction vessel connected to a constant temperature bath.

-

Magnetic stirrer and stir bar.

Procedure: [13]

-

Set up the jacketed reaction vessel in a fume hood and maintain a constant temperature using the circulating bath.

-

Accurately weigh a known amount of methyl trifluoromethanesulfonate and the organic solvent of interest (Solvent A) into the vessel to create a two-phase system.

-

Begin stirring the mixture.

-

Fill the burette with the third, fully miscible solvent.

-

Slowly add the third solvent from the burette to the stirred mixture.

-

Observe the mixture for the disappearance of turbidity. The endpoint is reached when the mixture becomes a single, clear phase.

-

Record the volume of the third solvent added.

-

The composition of the ternary mixture at the point of miscibility can be calculated, and from this, the solubility of methyl trifluoromethanesulfonate in the initial solvent can be determined. This process can be repeated with varying initial compositions to construct a ternary phase diagram.

Mandatory Visualization

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a reaction involving methyl trifluoromethanesulfonate, considering its solubility and reactivity.

References

- 1. Methyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]

- 2. METHYL TRIFLUOROMETHANE SULFONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Methyl triflate | C2H3F3O3S | CID 9526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl trifluoromethanesulfonate | 333-27-7 [chemicalbook.com]

- 5. Methyl trifluoromethanesulfonate CAS#: 333-27-7 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Methyl Trifluoromethanesulfonate|Powerful Methylating Agent [benchchem.com]

- 8. orgsyn.org [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN112782303B - Quantitative determination method for trace genotoxic impurity trifluoromethanesulfonate in medicine - Google Patents [patents.google.com]

- 11. kbcc.cuny.edu [kbcc.cuny.edu]

- 12. scribd.com [scribd.com]

- 13. tuitiontube.com [tuitiontube.com]

Spectroscopic Data of Methyl Trifluoromethanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl trifluoromethanesulfonate (B1224126) (Methyl Triflate), a powerful methylating agent frequently employed in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The key spectroscopic data for methyl trifluoromethanesulfonate are summarized in the tables below, providing a clear reference for compound identification and characterization.

NMR Spectroscopic Data

Table 1: 1H, 13C, and 19F NMR Chemical Shifts (δ) for Methyl Trifluoromethanesulfonate. The data presented here is compiled from various spectroscopic databases and literature sources.

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Solvent |

| 1H | ~4.16 | Singlet | CDCl3 |

| 13C | ~61.8 | Singlet | CDCl3 |

| 13C | ~118.5 | Quartet (1JCF ≈ 320 Hz) | CDCl3 |

| 19F | ~-75 to -79 | Singlet | Various |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

IR Spectroscopic Data

Table 2: Characteristic Infrared Absorption Bands for Methyl Trifluoromethanesulfonate. The following table lists the major IR absorption peaks, which are indicative of the compound's functional groups.[1]

| Wavenumber (cm-1) | Assignment |

| ~1420 | S=O stretch |

| ~1250 | C-F stretch |

| ~1150 | S-O stretch |

| ~1030 | C-O stretch |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of methyl trifluoromethanesulfonate, a neat liquid.

NMR Spectroscopy Protocol

1. Sample Preparation:

-

Prepare a solution by dissolving approximately 10-20 mg of methyl trifluoromethanesulfonate in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry vial.[2][3]

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[2][4]

-

Ensure the liquid height in the NMR tube is approximately 4-5 cm.[3]

-

Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimize resolution.

-

For 1H NMR , acquire the spectrum using a standard single-pulse experiment.

-

For 13C NMR , use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon environment.

-

For 19F NMR , use a standard fluorine-19 pulse sequence, which may or may not be proton-decoupled.

-

Set appropriate acquisition parameters, including spectral width, number of scans, and relaxation delay.

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl3 at 7.26 ppm for 1H NMR and 77.16 ppm for 13C NMR) or an internal standard.

Infrared (IR) Spectroscopy Protocol (Neat Liquid)

1. Sample Preparation:

-

As methyl trifluoromethanesulfonate is a liquid, it can be analyzed as a neat sample.

-

Place one to two drops of the liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[5]

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[5]

2. Instrument Setup and Data Acquisition:

-

Place the salt plate "sandwich" into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm-1).

3. Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption peaks.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to final data analysis for obtaining and interpreting spectroscopic data of methyl trifluoromethanesulfonate.

Caption: Workflow for Spectroscopic Analysis.

References

Methodological & Application

O-Methylation of Phenols with Methyl Trifluoromethanesulfonate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-methylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and fragrances. The selection of an appropriate methylating agent is paramount to ensure high efficiency, selectivity, and operational safety. Methyl trifluoromethanesulfonate (B1224126) (MeOTf), also known as methyl triflate, has emerged as a superior reagent for this purpose due to its exceptional reactivity. This document provides detailed application notes and protocols for the O-methylation of phenols using methyl trifluoromethanesulfonate, targeting researchers, scientists, and drug development professionals.

Methyl triflate is recognized as one of the most powerful methylating agents, significantly more reactive than traditional reagents like methyl iodide and dimethyl sulfate.[1] This high reactivity stems from the trifluoromethanesulfonate (triflate) anion being an excellent leaving group, which facilitates the facile transfer of the methyl group to nucleophiles. Consequently, MeOTf can effectively methylate a broad range of phenols, including those that are sterically hindered or electronically deactivated, often under mild conditions and with short reaction times.

Reaction Mechanism

The O-methylation of a phenol (B47542) with methyl trifluoromethanesulfonate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The phenolic hydroxyl group, typically deprotonated by a non-nucleophilic base to form a more nucleophilic phenoxide anion, attacks the electrophilic methyl group of MeOTf. This concerted step results in the formation of the corresponding anisole (B1667542) derivative and the triflate anion.

Caption: General mechanism for the O-methylation of phenols.

Advantages of Using Methyl Trifluoromethanesulfonate

-

High Reactivity: Enables the methylation of a wide range of phenols, including those with low nucleophilicity.

-

Mild Reaction Conditions: Reactions can often be carried out at or below room temperature, preserving sensitive functional groups.

-

Fast Reaction Rates: The high reactivity of MeOTf typically leads to shorter reaction times compared to other methylating agents.

-

High Yields: O-methylation with MeOTf generally provides excellent yields of the desired anisole products.

Safety and Handling

Methyl trifluoromethanesulfonate is a highly reactive, toxic, and corrosive substance that must be handled with extreme caution in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. MeOTf is also moisture-sensitive and will hydrolyze upon contact with water to form triflic acid and methanol.[1] Therefore, all reactions should be conducted under anhydrous conditions using dry solvents and glassware.

Experimental Protocols

A general procedure for the O-methylation of phenols using methyl trifluoromethanesulfonate involves the use of a non-nucleophilic base to deprotonate the phenol, followed by the addition of MeOTf. The choice of base and solvent can influence the reaction outcome. Sterically hindered non-nucleophilic bases such as 1,8-bis(dimethylamino)naphthalene (B140697) (Proton-Sponge®) or 2,6-di-tert-butylpyridine (B51100) are often preferred to minimize potential side reactions.

General Experimental Workflow

The following diagram outlines the typical workflow for the O-methylation of a phenol using methyl trifluoromethanesulfonate.

References

Application Notes and Protocols: The Use of Methyl Trifluoromethanesulfonate in Carbohydrate Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl trifluoromethanesulfonate (B1224126) (MeOTf), commonly known as methyl triflate, is a powerful and versatile reagent in organic synthesis, particularly within the intricate field of carbohydrate chemistry. Its high reactivity, attributed to the exceptional leaving group ability of the triflate anion, makes it an indispensable tool for the formation of glycosidic bonds and for the strategic methylation of hydroxyl groups. These reactions are fundamental to the synthesis of oligosaccharides, glycoconjugates, and other carbohydrate-based molecules of significant biological and therapeutic interest.

This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of methyl trifluoromethanesulfonate in carbohydrate chemistry, designed to be a valuable resource for researchers in academia and the pharmaceutical industry.